cis-2-Boc-amino-cyclopentanecarbonitrile
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Overview
Description
cis-2-Boc-amino-cyclopentanecarbonitrile is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Boc-amino-cyclopentanecarbonitrile typically involves the reaction of cyclopentanone with tert-butyl carbamate and a cyanide source. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
cis-2-Boc-amino-cyclopentanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines or alcohol derivatives.
Scientific Research Applications
cis-2-Boc-amino-cyclopentanecarbonitrile is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cis-2-Boc-amino-cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
cis-2-Amino-cyclopentanecarbonitrile: Lacks the Boc protecting group, making it more reactive.
trans-2-Boc-amino-cyclopentanecarbonitrile: Differs in the spatial arrangement of the Boc group, affecting its reactivity and interaction with molecular targets.
Uniqueness
cis-2-Boc-amino-cyclopentanecarbonitrile is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-cyanocyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYINKCOTAVORFZ-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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